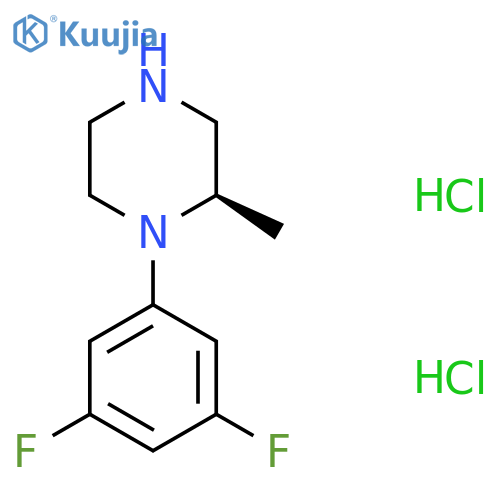Cas no 2309431-52-3 ((2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride)

2309431-52-3 structure
商品名:(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
- (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride
- EN300-7352546
- 2309431-52-3
-
- インチ: 1S/C11H14F2N2.2ClH/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11;;/h4-6,8,14H,2-3,7H2,1H3;2*1H/t8-;;/m1../s1
- InChIKey: PENWKXGSVOFCQL-YCBDHFTFSA-N
- ほほえんだ: Cl.Cl.FC1C=C(C=C(C=1)N1CCNC[C@H]1C)F
計算された属性
- せいみつぶんしりょう: 284.0658602g/mol
- どういたいしつりょう: 284.0658602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7352546-2.5g |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-11 | |
| Enamine | EN300-7352546-0.05g |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95.0% | 0.05g |
$249.0 | 2025-03-11 | |
| Aaron | AR027Z6M-100mg |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 100mg |
$537.00 | 2025-02-15 | |
| Aaron | AR027Z6M-1g |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 1g |
$1497.00 | 2025-02-15 | |
| Aaron | AR027Z6M-250mg |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 250mg |
$754.00 | 2025-02-15 | |
| 1PlusChem | 1P027YYA-50mg |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 50mg |
$359.00 | 2024-05-24 | |
| 1PlusChem | 1P027YYA-2.5g |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 2.5g |
$2658.00 | 2024-05-24 | |
| Aaron | AR027Z6M-500mg |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 500mg |
$1174.00 | 2025-02-15 | |
| Aaron | AR027Z6M-2.5g |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 2.5g |
$2913.00 | 2025-02-15 | |
| 1PlusChem | 1P027YYA-500mg |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride |
2309431-52-3 | 95% | 500mg |
$1094.00 | 2024-05-24 |
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2309431-52-3 ((2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
